NEK2 Inhibitory Potency: 3- to 4-Fold Improvement Over the HTS Parent Compound
Compound 31 (the target compound) demonstrates significantly improved NEK2 inhibitory potency relative to the HTS hit 'aminopyrazine 2' from which it was derived. While aminopyrazine 2 exhibited an NEK2 IC50 of 0.87 μM in early screening, compound 31 achieves an NEK2 IC50 of 0.30 μM by DELFIA autophosphorylation assay and 0.23 μM by microfluidic assay, representing a 2.9- to 3.8-fold potency enhancement [1]. This improvement was achieved through structure-guided optimization of the aminopyrazine core scaffold [1].
| Evidence Dimension | NEK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.30 μM (DELFIA assay); 0.23 μM (microfluidic assay); 0.20 μM (substrate phosphorylation assay) |
| Comparator Or Baseline | Aminopyrazine 2 (HTS hit): IC50 0.87 μM (biochemical screen) |
| Quantified Difference | 2.9–3.8-fold more potent than the HTS starting point |
| Conditions | Recombinant human NEK2; DELFIA autophosphorylation assay (2 hr incubation), microfluidic assay, and substrate phosphorylation assay; J Med Chem 2010 [1] |
Why This Matters
The nearly 4-fold potency gain over the HTS starting point validates the structure-guided design effort, making compound 31 a more reliable chemical probe for NEK2-dependent phenotypes at lower test concentrations with reduced risk of off-target activity from excessive dosing.
- [1] Whelligan DK, Solanki S, Taylor D, Thomson DW, Cheung KM, Boxall K, Mas-Droux C, Barillari C, Burns S, Grummitt CG, Collins I, van Montfort RL, Aherne GW, Bayliss R, Hoelder S. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. J Med Chem. 2010 Nov 11;53(21):7682-98. View Source
